molecular formula C11H7F3N2O3 B14300531 Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylate CAS No. 114610-15-0

Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylate

Cat. No.: B14300531
CAS No.: 114610-15-0
M. Wt: 272.18 g/mol
InChI Key: GYNMRDSSVLAUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylate is a fluorinated heterocyclic compound. It is known for its unique structural features, which include a trifluoromethyl group and a quinoline core. This compound is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl acetoacetate.

    Cyclization: The substituted aniline undergoes cyclization with ethyl acetoacetate in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinoline core.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, potentially inhibiting their activity. The quinoline core can intercalate with DNA, disrupting cellular processes. The exact pathways and targets depend on the specific application and require further investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylate is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and a quinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

114610-15-0

Molecular Formula

C11H7F3N2O3

Molecular Weight

272.18 g/mol

IUPAC Name

ethyl 6,7,8-trifluoro-4-oxo-1H-cinnoline-3-carboxylate

InChI

InChI=1S/C11H7F3N2O3/c1-2-19-11(18)9-10(17)4-3-5(12)6(13)7(14)8(4)15-16-9/h3H,2H2,1H3,(H,15,17)

InChI Key

GYNMRDSSVLAUJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C(C(=C(C=C2C1=O)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.